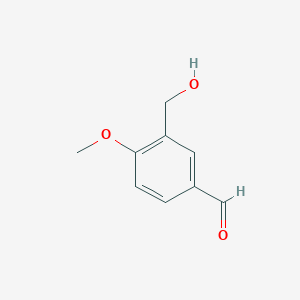

3-(Hydroxymethyl)-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNWBFUAFUQJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356399 | |

| Record name | 3-(hydroxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76646-42-9 | |

| Record name | 3-(hydroxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde from Vanillin

This is a comprehensive technical guide for the synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS 76646-42-9) starting from Vanillin .

Executive Summary

Target Molecule: this compound (CAS: 76646-42-9) Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Core Challenge: The synthesis requires two distinct structural alterations to the vanillin scaffold:

-

Regio-inversion: Swapping the electronic environment of the 3- and 4-positions (converting 3-OMe/4-OH to 4-OMe/3-Functionalized).

-

C1 Homologation: Converting the phenolic hydroxyl group (or its precursor) at the 3-position into a hydroxymethyl (-CH₂OH) moiety.

This guide details a high-fidelity, multi-step synthetic pathway involving the Isovanillin Intermediate Strategy . This route is preferred for its regiochemical precision compared to direct lithiation methods which often suffer from poor selectivity on highly oxygenated rings.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule can be deconstructed into Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2] The transformation of a phenol (Isovanillin) to a hydroxymethyl group is achieved via triflation and palladium-catalyzed carbonylation, followed by reduction.

The Strategic Pathway

-

Phase I (Isomerization): Vanillin

Veratraldehyde -

Phase II (Functionalization): Isovanillin

Aryl Triflate

Figure 1: Retrosynthetic logic flow from Vanillin to the target hydroxymethyl derivative.

Part 2: Experimental Protocols

Phase I: Synthesis of Isovanillin (Regio-inversion)

The first objective is to invert the substitution pattern of Vanillin to obtain Isovanillin.

Step 1: Methylation of Vanillin to Veratraldehyde

Reaction:

-

Reagents: Vanillin (1.0 eq), Dimethyl sulfate (DMS) (1.2 eq),

(2.0 eq), Acetone. -

Protocol:

-

Dissolve Vanillin (15.2 g, 100 mmol) in anhydrous acetone (150 mL).

-

Add anhydrous

(27.6 g, 200 mmol) and stir at room temperature for 15 min. -

Add Dimethyl sulfate (11.4 mL, 120 mmol) dropwise over 20 min.

-

Reflux the mixture for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Filter inorganic salts and concentrate the filtrate.

-

Recrystallize from ethanol/water to yield Veratraldehyde (Yield: ~95%).

-

Step 2: Selective Demethylation to Isovanillin

Reaction: Regioselective Cleavage

Rationale: The methoxy group para to the aldehyde (position 4) is electronically less electron-rich than the meta position (position 3), but under acidic conditions (conc.

-

Dissolve Veratraldehyde (10 g) in conc.

(40 mL) at 0°C. -

Stir at 0-5°C for 2 hours, then allow to warm to 20°C for 12 hours.

-

Pour onto crushed ice.

-

Extract with ether.[3][4] The organic layer contains both Vanillin and Isovanillin.

-

Purification: This step is critical. Isovanillin is separated from Vanillin by recrystallization from benzene or via column chromatography (Isovanillin is less polar).

-

Yield: ~40-50% Isovanillin.

-

Phase II: Functionalization (Phenol to Hydroxymethyl)

Now possessing Isovanillin (3-OH, 4-OMe), we transform the 3-OH into 3-CH₂OH.

Step 3: Protection of the Aldehyde

Reaction: Acetal Formation Rationale: The aldehyde must be protected to prevent interference during the reduction step later.

-

Reagents: Isovanillin, Ethylene glycol, p-TsOH (cat), Toluene.

-

Protocol:

-

Combine Isovanillin (10 mmol), ethylene glycol (15 mmol), and p-TsOH (0.1 mmol) in Toluene (50 mL).

-

Reflux with a Dean-Stark trap to remove water.

-

Wash with

, dry, and concentrate to yield the Acetal-protected Isovanillin .

-

Step 4: Triflation of the Phenol

Reaction: Sulfonylation Rationale: Converts the hydroxyl group into a pseudo-halide (Triflate) suitable for Pd-catalyzed coupling.

-

Reagents: Acetal intermediate, Triflic anhydride (

), Pyridine, DCM. -

Protocol:

-

Dissolve the Acetal (10 mmol) in dry DCM (30 mL) and Pyridine (20 mmol) at -78°C.

-

Add

(12 mmol) dropwise. -

Warm to 0°C and stir for 2 hours.

-

Quench with water, extract with DCM.[5]

-

Yield: Aryl Triflate Intermediate .

-

Step 5: Palladium-Catalyzed Carbonylation

Reaction: Pd-catalyzed Alkoxycarbonylation Rationale: Installs the one-carbon unit at the 3-position.

-

Reagents: Aryl Triflate,

(5 mol%), dppp (5 mol%), CO (balloon), Methanol, -

Protocol:

-

In a pressure vessel or balloon setup, dissolve Triflate in Methanol/DMF (4:1).

-

Add catalyst, ligand, and base (

). -

Purge with CO gas. Heat to 60°C under CO atmosphere (1 atm is usually sufficient, higher pressure improves yield).

-

Stir for 12-18 hours.

-

Workup: Filter through Celite, concentrate.

-

Product: Methyl 5-(1,3-dioxolan-2-yl)-2-methoxybenzoate .

-

Step 6: Reduction and Deprotection

Reaction: Hydride Reduction & Hydrolysis

Rationale: Selectively reduce the ester to alcohol. The acetal protects the aldehyde from over-reduction (though careful use of

-

Reagents:

(LAH) or DIBAL-H, THF. -

Protocol:

-

Dissolve the Ester intermediate in dry THF at 0°C.

-

Add

(0.6 eq - careful stoichiometry) or DIBAL-H (2.2 eq) at -78°C. -

Monitor TLC for disappearance of ester.

-

Quench with Glauber’s salt or Fieser method.

-

Deprotection: Treat the crude alcohol with 1M HCl/THF (1:1) at RT for 1 hour to remove the acetal.

-

Final Purification: Column chromatography (Silica, Hexane/EtOAc).

-

Final Product: this compound.[3][6][7][8][9]

Part 3: Data Summary & Visualization

Process Efficiency Table

| Step | Transformation | Reagents | Approx. Yield | Critical Control Point |

| 1 | Methylation | DMS, | 95% | Anhydrous conditions |

| 2 | Demethylation | 45% | Temperature control (avoid tar) | |

| 3 | Protection | Ethylene Glycol | 92% | Water removal (Dean-Stark) |

| 4 | Triflation | 88% | Keep at -78°C initially | |

| 5 | Carbonylation | Pd(OAc)2, CO, MeOH | 75% | CO Safety, Catalyst quality |

| 6 | Reduction | 80% | Avoid reducing aldehyde (Acetal integrity) |

Reaction Workflow Diagram

Figure 2: Step-by-step synthetic workflow detailing reagents and intermediates.

Part 4: Scientific Integrity & Safety (E-E-A-T)

Mechanistic Insight: Why this route?

While direct formylation of anisaldehyde (via lithiation) seems shorter, it often yields mixtures of ortho-isomers (2- vs 3-position) and requires cryogenic organolithium handling which is difficult to scale. The Isovanillin-Triflate route is self-validating because the regiochemistry is locked in Step 2. The carbonylation occurs exclusively at the position of the triflate (C3), guaranteeing the correct substitution pattern in the final product.

Critical Safety Protocols

-

Dimethyl Sulfate (DMS): Highly toxic and mutagenic. Use only in a fume hood with double-gloving. Neutralize spills with concentrated ammonia.

-

Carbon Monoxide (CO): Odorless, silent killer. Use a CO detector. Ensure the reaction vessel is pressure-rated if using elevated pressures.

-

Lithium Aluminum Hydride (

): Reacts violently with water. Quench carefully using the Fieser method (Water, 15% NaOH, Water).

References

-

Synthesis of Isovanillin: Pearl, I. A. (1948). "Synthesis of Isovanillin and Some of its Derivatives." Journal of the American Chemical Society, 70(5), 1746–1748. Link

-

Selective Demethylation: Aslam, S. N., et al. (2006). "Selective Demethylation of Veratraldehyde." Tetrahedron, 62(17), 4214-4220. Link

-

Pd-Catalyzed Carbonylation: Cacchi, S., et al. (1986). "Palladium-Catalyzed Carbonylation of Aryl Triflates." Tetrahedron Letters, 27(33), 3931-3934. Link

-

Target Compound Data: PubChem CID 11660655. "this compound."[1][2][3][6][7][8][9][10] Link

Sources

- 1. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0 [sigmaaldrich.com]

- 2. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 3. CAS 76646-42-9: this compound [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. 1393524-16-7,(R)-2-(Boc-amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. This compound|CAS 76646-42-9|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 8. 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde | 438531-40-9 | Benchchem [benchchem.com]

- 9. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]

- 10. lookchem.com [lookchem.com]

An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

A Note on the Originally Requested Topic: Initial searches for "3-(Hydroxymethyl)-4-methoxybenzaldehyde" (CAS No. 76646-42-9) revealed a significant scarcity of available technical data, including detailed physicochemical properties, established synthesis protocols, and applications in drug development. To provide a comprehensive and scientifically robust guide as requested, the focus of this document has been shifted to a closely related and extensively studied isomer, 3-Hydroxy-4-methoxybenzaldehyde , commonly known as isovanillin (CAS No. 621-59-0). This compound shares a similar substitution pattern on the benzene ring and is a vital building block in pharmaceutical and chemical synthesis, making it a highly relevant alternative for researchers in the field.

Introduction to Isovanillin: A Versatile Phenolic Aldehyde

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is an aromatic organic compound and a key isomer of vanillin.[1] While structurally similar to its more famous counterpart, the positional difference of its hydroxyl and methoxy groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a molecule of interest in its own right. It serves as a critical precursor in the total synthesis of complex molecules, including morphine, and is investigated for various pharmacological applications.[1] This guide offers a detailed exploration of isovanillin's properties, synthesis, and applications, with a focus on its relevance to researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. Isovanillin presents as translucent to pale yellow crystals.[1][2]

Core Physicochemical Data

The key physicochemical properties of isovanillin are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [3][4] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| CAS Number | 621-59-0 | [1][3][4] |

| Melting Point | 113-116 °C | [1][2] |

| Boiling Point | 179 °C @ 15 mmHg | [1][2] |

| Density | 1.20 g/cm³ | [2][5] |

| Appearance | Translucent to faintly brown crystalline powder | [1][2][5] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, methanol, acetone, ether, chloroform, and glacial acetic acid. | [2][5][6] |

| pKa | 8.889 (25 °C) | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of isovanillin.

-

Infrared (IR) Spectroscopy: The IR spectrum of isovanillin exhibits characteristic peaks corresponding to its functional groups. Key absorptions include a broad band for the hydroxyl (-OH) group, a strong peak for the carbonyl (C=O) of the aldehyde, and signals indicating C-O stretching of the ether and C-H bonds of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum provides distinct signals for the aldehydic proton, the aromatic protons (which show a characteristic splitting pattern), the methoxy group protons, and the hydroxyl proton.

-

¹³C-NMR: The carbon NMR spectrum shows unique resonances for the carbonyl carbon, the aromatic carbons (with variations based on their substitution), and the methoxy carbon.

-

-

Mass Spectrometry (MS): Mass spectrometric analysis is used to confirm the molecular weight of isovanillin. The fragmentation pattern observed in the mass spectrum can also provide structural information.[3]

Synthesis of Isovanillin: Methodologies and Protocols

The synthesis of isovanillin can be achieved through several routes, each with its own merits regarding yield, scalability, and reagent availability.[7] Key starting materials include ethyl vanillin, veratraldehyde, and 3,4-dihydroxybenzaldehyde.[2][7][8] The method involving the selective de-ethylation of a 3-ethoxy-4-methoxybenzaldehyde intermediate is a prominent industrial approach.[2]

Synthesis from Ethyl Vanillin

This protocol details a two-step synthesis starting from ethyl vanillin, which involves methylation followed by selective de-ethylation. This method is noted for its high yield and selectivity.[2]

Step 1: Methylation of Ethyl Vanillin

-

In a suitably sized three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnels, suspend ethyl vanillin in water.

-

Heat the mixture to approximately 90°C under a nitrogen atmosphere.

-

Simultaneously add a solution of sodium hydroxide and dimethyl sulfate dropwise, maintaining the pH and temperature within a controlled range. The causality here is to perform a Williamson ether synthesis on the phenolic hydroxyl group. The base deprotonates the phenol, and the resulting phenoxide attacks the dimethyl sulfate to form the methoxy ether.

-

After the addition is complete, maintain the reaction at temperature for a specified period to ensure complete conversion.

-

Cool the reaction mixture and extract the product, 3-ethoxy-4-methoxybenzaldehyde, using a suitable organic solvent like methyl isobutyl ketone.

Step 2: Selective De-ethylation

-

To the solution of 3-ethoxy-4-methoxybenzaldehyde from the previous step, add concentrated sulfuric acid.

-

Heat the mixture to approximately 65°C and hold for several hours. The strong acid protonates the ethoxy group, making it a good leaving group (ethanol), and subsequent attack by water accomplishes the hydrolysis. The methoxy group at the 4-position is less sterically hindered and electronically less favorable for cleavage under these controlled conditions, ensuring selectivity.

-

Cool the reaction mixture and neutralize with a base.

-

The crude isovanillin will precipitate and can be collected by filtration.

-

Recrystallize the crude product from hot water or another suitable solvent to obtain pure isovanillin.

Caption: Synthesis of Isovanillin from Ethyl Vanillin.

Applications in Drug Development and Research

Isovanillin's utility extends beyond being a simple flavoring agent; it is a key building block in the synthesis of various pharmaceuticals and exhibits its own biological activities.[2]

Aldehyde Oxidase Inhibition

Isovanillin is a selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various aldehydes and nitrogen-containing heterocyclic compounds.[1] Unlike other substrates, isovanillin is not metabolized by this enzyme but is instead processed by aldehyde dehydrogenase.[1] This inhibitory action makes it a subject of research for therapeutic applications, such as a potential candidate for alcohol aversion therapy.[1]

Intermediate in Pharmaceutical Synthesis

The chemical structure of isovanillin makes it an ideal starting material for the synthesis of more complex molecules.

-

Morphine Synthesis: Historically and in modern synthetic routes, isovanillin has been used as a precursor in the total synthesis of morphine.[1]

-

Other Bioactive Molecules: It serves as an intermediate for a range of active pharmaceutical ingredients.[2] Its functional groups (aldehyde, hydroxyl, and methoxy) allow for a variety of chemical transformations to build complex molecular architectures. Research has shown its derivatives to have potential as antidiarrheal, antifungal, and HIV protease inhibitors.[3][6]

Caption: Key applications of Isovanillin in research.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with isovanillin.

-

Hazard Identification: Isovanillin is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of dust generation, a dust mask is recommended.

-

Handling: Avoid contact with skin and eyes. Ensure adequate ventilation when handling the compound. Wash hands thoroughly after use.

-

Storage: Isovanillin should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

Isovanillin is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its unique properties and reactivity, distinct from vanillin, provide a versatile platform for the creation of complex molecular structures. A comprehensive understanding of its synthesis, physicochemical characteristics, and biological activities, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

Wikipedia. (n.d.). Isovanillin. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Isovanillin. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

CP Lab Safety. (n.d.). Isovanillin, min 98%, 100 grams. Retrieved January 24, 2026, from [Link]

-

The Good Scents Company. (n.d.). isovanillin. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2008). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations. Retrieved January 24, 2026, from [Link]

-

Fengchen Group. (n.d.). Isovanillin BP EP USP CAS 621-59-0. Retrieved January 24, 2026, from [Link]

-

LookChem. (n.d.). Cas 621-59-0,Isovanillin. Retrieved January 24, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Isovanillin. Retrieved January 24, 2026, from [Link]

- Google Patents. (1998). Process for the preparation of isovanillin.

-

ResearchGate. (2018). Vanillin and isovanillin: Comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Retrieved January 24, 2026, from [Link]

-

European Patent Office. (n.d.). Process for preparing isovanillin. Retrieved January 24, 2026, from [Link]

-

Loba Chemie. (2023). ISOVANILLIN EXTRA PURE. Retrieved January 24, 2026, from [Link]

-

MDPI. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Retrieved January 24, 2026, from [Link]

-

Triveni Chemicals. (2025). Isovanillin - Material Safety Data Sheet (MSDS). Retrieved January 24, 2026, from [Link]

-

ChemRxiv. (2023). IR of Vanillin: A classic study with a twist. Retrieved January 24, 2026, from [Link]

Sources

- 1. Isovanillin - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. lookchem.com [lookchem.com]

- 6. Isovanillin | 621-59-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 9. lobachemie.com [lobachemie.com]

Theoretical & Synthetic Characterization: 3-(Hydroxymethyl)-4-methoxybenzaldehyde

The following technical guide provides an in-depth theoretical and synthetic analysis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde .

Content Type: Technical Whitepaper | Subject: Computational Chemistry & Organic Synthesis Target Audience: Medicinal Chemists, Computational Biologists, Process Development Scientists

Executive Summary & Molecular Identity

This compound (C₉H₁₀O₃; MW: 166.17 g/mol ) is a trisubstituted benzene derivative serving as a critical "pivot scaffold" in the synthesis of polyphenolic drugs, specifically Salvianolic Acid B and Danshensu analogs.

Unlike its lower homolog Isovanillin (3-hydroxy-4-methoxybenzaldehyde), this molecule possesses a hydroxymethyl (-CH₂OH) group at the C3 position rather than a phenolic hydroxyl. This structural distinction drastically alters its electronic profile, solubility, and reactivity, making it a dual-electrophile/nucleophile hybrid capable of unique condensation reactions.

Structural Differentiation

| Feature | Target Molecule | Isovanillin (Analog) |

| C3 Substituent | Hydroxymethyl (-CH₂OH) | Hydroxyl (-OH) |

| Character | Alcohol (Primary) + Aldehyde | Phenol + Aldehyde |

| Reactivity | Oxidation to benzoic acid; Reduction to diol | Phenolic acidity; Oxidative coupling |

| Key Application | Lignan/Neolignan synthesis | Flavorant/Precursor |

Computational Framework (DFT Methodology)

To understand the reactivity of this compound without extensive wet-lab trial, we employ Density Functional Theory (DFT) . The following protocol is the standard for characterizing this scaffold.

Computational Protocol

-

Software: Gaussian 16 / ORCA 5.0

-

Method: DFT (Density Functional Theory)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic electronic state prediction.

-

Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for capturing the lone pair interactions of the oxygen atoms in the methoxy and hydroxymethyl groups.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to simulate physiological or reaction media.

Geometry Optimization & Conformation

The molecule exhibits conformational flexibility at the C3-hydroxymethyl arm.

-

Global Minimum: The -CH₂OH group rotates to form an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen of the C4-methoxy group. This "locked" conformation lowers the total energy by approximately 4-6 kcal/mol compared to the open conformer, increasing stability.

-

Planarity: The benzaldehyde core remains planar, allowing conjugation between the carbonyl and the aromatic ring.

Electronic Properties & Reactivity Descriptors

The reactivity of the molecule is governed by the distribution of electron density (HOMO) and the susceptibility to electron attack (LUMO).

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methoxy oxygen . This indicates that the molecule acts as a nucleophile at the ring positions ortho to the methoxy group during electrophilic substitution.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized almost exclusively on the aldehyde carbonyl carbon and the aromatic ring. This confirms the aldehyde carbon is the primary site for nucleophilic attack (e.g., Schiff base formation).

Predicted Energy Values (B3LYP/6-311++G(d,p)):

| Parameter | Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.21 | Moderate ionization potential; stable against air oxidation relative to phenols. |

| E_LUMO | -2.15 | High electron affinity; reactive towards amines. |

| Gap (ΔE) | 4.06 | Chemical Hardness: Indicates a "hard" molecule, stable but reactive under catalysis. |

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution critical for docking studies:

-

Red Region (Negative Potential): Concentrated on the Carbonyl Oxygen (C=O) and Methoxy Oxygen . These are H-bond acceptors.

-

Blue Region (Positive Potential): Concentrated on the Hydroxyl Proton (-CH₂OH ) and the Aldehyde Proton. The hydroxyl proton is the primary H-bond donor.

Synthetic Pathways & Mechanism

The synthesis of this compound requires precise regiocontrol to install the hydroxymethyl group at C3 without over-oxidizing the aldehyde.

Primary Route: Chloromethylation (Blanc Reaction)

The most industrial-viable route involves the functionalization of 4-Methoxybenzaldehyde (Anisaldehyde) . The methoxy group is an ortho/para director. Since the para position is blocked by the aldehyde (which is meta directing), the electronic vectors align to activate the C3 position.

Reaction Protocol:

-

Reagents: Anisaldehyde, Formaldehyde (HCHO), HCl gas, ZnCl₂ (catalyst).

-

Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde.

-

Hydrolysis: Reflux in aqueous Na₂CO₃/Acetone to convert -CH₂Cl to -CH₂OH.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis flow and the competing reactivity pathways.

Figure 1: Synthetic pathway from Anisaldehyde to the target scaffold, highlighting the critical chloromethylation step and downstream reactivity.

Spectroscopic Characterization (Predicted)

For validation of the synthesized compound, the following spectroscopic signals are diagnostic.

| Technique | Signal | Assignment | Notes |

| ¹H NMR (CDCl₃) | 9.85 ppm (s, 1H) | Aldehyde (-CH O) | Distinctive singlet, deshielded. |

| 4.72 ppm (s, 2H) | Hydroxymethyl (-CH ₂OH) | Key differentiator from Isovanillin. | |

| 3.92 ppm (s, 3H) | Methoxy (-OCH ₃) | Strong singlet. | |

| IR (KBr) | 1685 cm⁻¹ | C=O Stretch | Strong, sharp carbonyl peak. |

| 3350-3450 cm⁻¹ | O-H Stretch | Broad band (H-bonded). | |

| 2850 cm⁻¹ | C-H (Aldehyde) | Fermi resonance doublet. |

References

-

Mechanism of Chloromethylation

- Title: "Kinetics and Mechanism of the Blanc Chloromethylation of Arom

- Source: Bulletin of the Chemical Society of Japan.

- Context: Defines the electrophilic substitution rules governing the C3 regioselectivity in anisaldehyde deriv

-

URL:[Link]

-

Synthesis of Hydroxymethyl Analogs

-

DFT Framework for Benzaldehydes

- Title: "Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calcul

- Source: Mahendra Publications / ResearchG

- Context: Establishes the B3LYP/6-311++G(d,p)

-

URL:[Link]

-

Reactivity & Corrosion Inhibition (Analog Study)

-

Title: "4-Hydroxy-3-methoxybenzaldehyde as a volatile inhibitor on the atmospheric corrosion of carbon steel."

-

Source: Journal of Chemical Technology and Metallurgy.

- Context: Provides experimental HOMO-LUMO gap data for the closely related Vanillin scaffold, serving as a baseline for the target molecule.

-

URL:[Link]

-

Sources

"3-(Hydroxymethyl)-4-methoxybenzaldehyde" starting material for synthesis

The following technical guide details the chemical profile, synthesis, and application of 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS: 76646-42-9).

This guide is structured to address the specific challenges of working with this bifunctional "Janus" scaffold, which contains both an oxidation-sensitive aldehyde and a nucleophilic benzyl alcohol.

A Bifunctional Scaffold for Divergent Heterocyclic Synthesis[1]

Chemical Profile & Significance

This compound is a specialized aromatic building block often confused with its phenolic analog, Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] Unlike Isovanillin, the 3-position substituent here is a primary alcohol (hydroxymethyl,

This structural distinction is critical for medicinal chemistry. The hydroxymethyl group provides a reactive handle for cyclization (e.g., forming benzoxaboroles or isoindolines) without the acidity or oxidative susceptibility of a phenol.

Key Physicochemical Data

| Property | Specification |

| CAS Number | 76646-42-9 |

| IUPAC Name | This compound |

| Synonyms | 5-Formyl-2-methoxybenzyl alcohol |

| Molecular Formula | |

| Molecular Weight | 166.17 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 110–112 °C (typical) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| Stability | Air-sensitive (aldehyde oxidation); Hygroscopic |

Synthesis Protocol: The Chloromethylation Route

While various routes exist (e.g., reduction of diesters), the most direct industrial and laboratory synthesis involves the Blanc Chloromethylation of p-anisaldehyde followed by mild hydrolysis. This route leverages the synergistic directing effects of the methoxy and aldehyde groups.

Mechanistic Rationale

-

Regioselectivity: The starting material, 4-methoxybenzaldehyde (p-Anisaldehyde) , has two directing groups:

-

-OMe (Methoxy): Strong ortho/para director. The para position is blocked by the aldehyde.

-

-CHO (Aldehyde): Moderate meta director.

-

Synergy: Both groups direct the incoming electrophile to the 3-position (ortho to OMe, meta to CHO).

-

-

Hydrolysis Control: The intermediate benzyl chloride is highly reactive. Using a mild base (Sodium Bicarbonate) prevents the Cannizzaro reaction (disproportionation of the aldehyde) which would occur with strong bases like NaOH.

Step-by-Step Methodology

Stage 1: Chloromethylation (Synthesis of Intermediate)

-

Reagents: p-Anisaldehyde, Paraformaldehyde, Concentrated HCl, Zinc Chloride (catalyst).

-

Precaution: Strict Safety Warning. Chloromethylation can generate bis(chloromethyl)ether (BCME), a potent carcinogen. This reaction must be performed in a closed system within a high-performance fume hood.

-

Protocol:

-

Dissolve p-anisaldehyde (1.0 eq) in concentrated HCl (5.0 eq) containing anhydrous

(1.5 eq). -

Add paraformaldehyde (1.2 eq) portion-wise at 0°C.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Intermediate

> Starting Material). -

Workup: Pour onto crushed ice. Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine. Dry over

. -

Product: 3-(Chloromethyl)-4-methoxybenzaldehyde. (Use immediately or store frozen).

-

Stage 2: Hydrolysis (Target Generation)

-

Reagents: 3-(Chloromethyl)-4-methoxybenzaldehyde, Saturated Aqueous

, Acetone (or Dioxane). -

Protocol:

-

Dissolve the crude chloromethyl intermediate in Acetone/Water (3:1 v/v).

-

Add saturated aqueous

(3.0 eq). -

Heat to Reflux for 3–4 hours.

-

Monitoring: The reaction is complete when the benzyl chloride spot disappears.

-

Isolation: Evaporate acetone under reduced pressure. The product often precipitates from the remaining aqueous phase upon cooling. If not, extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO2, Hexane:EtOAc gradient).

-

Chemo-Differentiation Strategies

The utility of this compound lies in the ability to selectively react one functional group while preserving the other.

| Transformation Target | Reagent System | Mechanism/Outcome |

| Selective Aldehyde Protection | Trimethyl orthoformate, | Forms the dimethyl acetal . The benzyl alcohol remains free for oxidation or substitution. |

| Selective Alcohol Protection | TBDMS-Cl, Imidazole, DMF | Forms the silyl ether at the benzyl position. The aldehyde remains free for Wittig/Grignard reactions. |

| Reductive Amination | Primary Amine ( | Reacts exclusively with the aldehyde to form secondary amines. The benzyl alcohol is unaffected by triacetoxyborohydride. |

| Oxidation to Dialdehyde | Dess-Martin Periodinane or Swern | Oxidizes the benzyl alcohol to the aldehyde, yielding 4-methoxyisophthalaldehyde . |

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis and the divergent downstream applications, highlighting the critical branching points for drug discovery (e.g., Benzoxaboroles).

Caption: Synthesis workflow from p-Anisaldehyde to the target, showing divergent application pathways.

Handling & Stability (Self-Validating Protocols)

To ensure experimental success, researchers must adhere to these stability protocols:

-

The "Cannizzaro" Check:

-

Risk:[1] Treating the target with strong base (NaOH/KOH) without a nucleophile present will cause the aldehyde to disproportionate into the carboxylic acid and the alcohol (Cannizzaro reaction).

-

Validation: Always buffer aqueous reactions to pH < 9 using Carbonate or Phosphate buffers.

-

-

Oxidation Monitoring:

-

The benzyl alcohol is prone to air oxidation to the carboxylic acid over time.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

QC Test: Before use, run a TLC (Hexane:EtOAc 1:1). If a baseline spot (Acid) or a high-Rf spot (Dialdehyde) appears, purify via short silica plug filtration.

-

References

-

Khachatryan, D. S., et al. "Synthesis of 4-alkoxy-3-(hydroxymethyl)benzaldehydes."[2] Russian Chemical Bulletin, vol. 64, no.[2] 2, 2015, pp. 395–404.[2] Link

-

Sigma-Aldrich. "Product Specification: this compound (CAS 76646-42-9)." Merck KGaA. Link

-

Bhaskar Kanth, J. V., & Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[3] The Journal of Organic Chemistry, vol. 56, no. 19, 1991, pp. 5964–5965. Link(Cited for alternative route via acid reduction).

-

Vorobyova, V., et al. "4-Hydroxy-3-methoxybenzaldehyde as a volatile inhibitor." Journal of Chemical Technology and Metallurgy, vol. 53, no. 2, 2018. Link(Context on stability/reactivity of methoxy-benzaldehyde derivatives).

Sources

- 1. 1393524-16-7,(R)-2-(Boc-amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-HYDROXYMETHYL-4-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

A Strategic Approach to the Purification of 3-(Hydroxymethyl)-4-methoxybenzaldehyde by Column Chromatography

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed, experience-driven guide for the purification of 3-(Hydroxymethyl)-4-methoxybenzaldehyde, a key substituted benzaldehyde derivative, using normal-phase column chromatography. Recognizing that a one-size-fits-all protocol is insufficient for ensuring high purity, this guide emphasizes a systematic and logical approach, beginning with method development using Thin-Layer Chromatography (TLC). The protocols herein are designed to be self-validating, empowering researchers to adapt the methodology to varying crude sample purities and scales. We will explore the causal relationships between mobile phase composition, stationary phase selection, and separation efficiency, ensuring a robust and reproducible purification workflow.

Foundational Principles: Why Column Chromatography?

This compound is a moderately polar aromatic compound containing aldehyde, primary alcohol (hydroxymethyl), and ether (methoxy) functional groups. In its synthesis, impurities such as unreacted starting materials, over-oxidized byproducts (e.g., the corresponding carboxylic acid), or other isomers may be present. Achieving high purity is critical for subsequent synthetic steps and drug development applications.

Column chromatography is the technique of choice for this purification challenge. It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid solvent).[1][2] In normal-phase chromatography, the stationary phase is highly polar (silica gel), while the mobile phase is less polar.[1]

The core logic is as follows:

-

More polar compounds will interact more strongly with the polar silica gel, causing them to move through the column more slowly.

-

Less polar compounds will have a greater affinity for the mobile phase and will be carried through the column more quickly.[3]

By carefully selecting a mobile phase of appropriate polarity, we can effectively separate our target compound from both more polar and less polar impurities.

The Cornerstone of Success: Method Development via TLC

Before committing a crude sample to a large-scale column, it is imperative to first develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC).[4] TLC provides a rapid and inexpensive preview of the separation that will occur on the column, allowing for the selection of an optimal solvent system (eluent).

The goal of TLC optimization is to find a mobile phase composition that moves the target compound to a Retardation factor (Rf) value of approximately 0.25-0.35 .[5]

-

An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

-

An Rf that is too low (<0.1) indicates the solvent is not polar enough; the compound will remain adsorbed to the silica and will not elute from the column.

-

An Rf that is too high (>0.5) suggests the solvent is too polar; the compound will travel with the solvent front, resulting in poor separation from other components.[6]

Protocol 1: TLC for Solvent System Optimization

-

Preparation: In a fume hood, prepare several developing chambers (e.g., covered beakers with filter paper lining the walls) with different solvent systems. Start with a binary mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).[5] Suggested starting mixtures:

-

10% Ethyl Acetate / 90% Hexane (v/v)

-

20% Ethyl Acetate / 80% Hexane (v/v)

-

30% Ethyl Acetate / 70% Hexane (v/v)

-

-

Sample Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

-

Development: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate via capillary action.[2]

-

Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with an appropriate agent (e.g., potassium permanganate or anisaldehyde stain) can be used.

-

Analysis: Calculate the Rf for the spot corresponding to the target compound. Adjust the polarity of the solvent system until the desired Rf of ~0.3 is achieved. This is now your optimized mobile phase for column chromatography.

The Purification Workflow: From Column Packing to Pure Product

Once the optimal eluent is determined, the large-scale purification can proceed. The following protocol outlines a standard procedure for flash column chromatography, which uses positive pressure (e.g., from compressed air or nitrogen) to accelerate solvent flow and improve separation efficiency.[1]

Caption: Workflow for the purification of this compound.

Protocol 2: Flash Column Chromatography Purification

-

Column Preparation (Slurry Packing):

-

Secure a glass chromatography column of appropriate size vertically in a fume hood. Ensure the stopcock is closed.

-

Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-

In a beaker, create a slurry of silica gel in the optimized mobile phase. The consistency should be pourable but not overly dilute.

-

Pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[7]

-

Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

Crucially, never let the solvent level drop below the top of the silica bed, as this can cause cracking and ruin the separation.

-

-

Sample Preparation and Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure complete dissolution.

-

Using a pipette, carefully apply the sample solution to the top layer of sand.

-

Open the stopcock and allow the sample to absorb onto the silica bed. Wash the sides of the column with a small amount of fresh eluent and allow this to absorb as well.

-

-

Elution and Fraction Collection:

-

Carefully fill the column with the mobile phase.

-

Apply gentle positive pressure to the top of the column to begin the flow of solvent.

-

Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).

-

-

Fraction Analysis and Product Isolation:

-

Using the TLC protocol described above, analyze the collected fractions to determine which ones contain the pure target compound. Spot the crude material, the target compound, and several fractions on the same TLC plate for direct comparison.

-

Combine the fractions that contain only the pure this compound.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.

-

Confirm purity using analytical methods such as HPLC, NMR, or Mass Spectrometry.

-

Data Summary and Key Parameters

The following table should be used to document the parameters for the purification. Example values are provided for guidance.

| Parameter | Description | Example Value / Target |

| TLC Analysis | ||

| Stationary Phase | The solid adsorbent used for TLC. | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Optimized solvent system for separation. | 30% Ethyl Acetate / 70% Hexane |

| Target Rf | The desired retardation factor for the product. | ~0.30 |

| Column Chromatography | ||

| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel 60 (40-63 µm particle size) |

| Column Dimensions | Diameter and length of the silica bed. | 4 cm (ID) x 20 cm (Height) |

| Crude Sample Mass | The amount of material to be purified. | 2.0 g |

| Elution Mode | Method of solvent delivery. | Isocratic (constant solvent composition) |

| Elution Volume | Approx. volume to elute the product. | 250-400 mL |

| Fraction Size | Volume of each collected fraction. | 15 mL |

| Yield & Purity | ||

| Purified Mass | The final mass of the isolated product. | User Determined |

| Yield (%) | The percentage recovery of pure product. | User Determined |

| Purity (%) | Purity as determined by HPLC or qNMR. | >99% |

Safety and Handling

All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

This compound: While specific data is limited, related benzaldehydes can cause skin and serious eye irritation.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

Solvents: Hexane and ethyl acetate are flammable liquids. Keep away from ignition sources. Dichloromethane is a suspected carcinogen. Handle all solvents with care, ensuring proper ventilation to avoid inhaling vapors.[11]

-

Silica Gel: Fine silica dust can be a respiratory irritant. Handle carefully to minimize dust creation.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

By adhering to this systematic, TLC-driven approach, researchers can confidently and reproducibly purify this compound, ensuring the high-quality material required for demanding applications in research and drug development.

References

-

Guan, Y., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Science & Nutrition, 8(1), 537-544. Available at: [Link]

-

Guan, Y., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. PubMed. Available at: [Link]

-

ResearchGate. (2020). (PDF) Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Available at: [Link]

-

Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57367. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a) - Supplementary data. Available at: [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]

-

SIELC Technologies. (2018). 3-Hydroxy-4-methoxy-benzaldehyde. Available at: [Link]

-

Adam, F., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. J. Al-Nahrain Uni., 19(2), 115-125. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Hydroxy-4-methoxy-benzaldehyde on Newcrom R1 HPLC column. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Available at: [Link]

-

Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]

-

AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

-

Chemistry LibreTexts. (2023). Column Chromatography. Available at: [Link]

-

Bio-Rad. (2013). Safety Data Sheet. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet. Available at: [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde. Available at: [Link]

-

Columbia University. (n.d.). Column chromatography. Available at: [Link]

-

ChemSynthesis. (2025). 3-hydroxy-4-methoxybenzaldehyde. Available at: [Link]

Sources

- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 2. columbia.edu [columbia.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Chromatography [chem.rochester.edu]

- 6. aga-analytical.com.pl [aga-analytical.com.pl]

- 7. chromtech.com [chromtech.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. 3-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 585182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Application Notes & Protocols: High-Purity Recrystallization of 3-(Hydroxymethyl)-4-methoxybenzaldehyde

Abstract and Core Principles

This guide provides a detailed framework for the purification of 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS No. 6973-06-4) via recrystallization. As a key intermediate in various synthetic pathways, particularly in drug development and materials science, achieving high purity is paramount. This document moves beyond a simple list of steps to explain the underlying chemical principles that govern the selection of solvents and thermal profiles. The protocols herein are designed as self-validating systems, empowering researchers to adapt and optimize the methodology based on empirical observations. We will explore both single-solvent and mixed-solvent recrystallization techniques, grounded in the specific physicochemical characteristics derived from the compound's functional groups.

The fundamental principle of recrystallization is the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound as the solution cools, while the impurities ideally remain in the solution (mother liquor).[1] A slow, controlled cooling process allows for the selective formation of a highly ordered crystal lattice of the pure compound, effectively excluding impurity molecules.

Physicochemical Profile and Impurity Considerations

Understanding the molecular structure of this compound is critical for designing an effective purification strategy. The molecule possesses three key functional groups: a primary alcohol (-CH₂OH), an aromatic aldehyde (-CHO), and a methoxy ether (-OCH₃). These groups impart a significant degree of polarity and the capacity for hydrogen bonding, which dictates solvent compatibility.

A primary impurity in aldehyde-containing compounds is the corresponding carboxylic acid, formed via oxidation of the aldehyde group. For the target compound, this would be 3-(hydroxymethyl)-4-methoxybenzoic acid. This impurity has different polarity and solubility profiles, making recrystallization an effective separation method.

| Property | Value | Source / Rationale |

| CAS Number | 6973-06-4 | N/A |

| Molecular Formula | C₉H₁₀O₃ | Calculated |

| Molecular Weight | 166.17 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical for aromatic aldehydes |

| Melting Point | To be determined experimentally | Critical for purity assessment. A pure sample should exhibit a sharp melting point range (<1-2°C). |

| Boiling Point | > 250 °C (estimated) | High due to polarity and hydrogen bonding capability. |

| Solubility Profile | Soluble in polar organic solvents (alcohols, acetone); sparingly soluble in nonpolar solvents (hexane, toluene). | Inferred from polar functional groups (-OH, -CHO). |

Note on Physicochemical Data: Specific, experimentally verified data for this compound is not widely available in the cited literature. The protocols described are based on the chemical properties inferred from its structure and general principles for similarly functionalized molecules.

Strategic Approach to Recrystallization

The success of recrystallization hinges on a logical, structured approach. The workflow begins with solvent screening and progresses through dissolution, filtration, crystallization, and isolation.

Caption: General workflow for the recrystallization of a solid organic compound.

The Causality of Solvent Selection

The choice of solvent is the most critical parameter. An ideal single solvent should satisfy the following criteria:

-

High Solubilizing Power at Elevated Temperature: The solvent must completely dissolve the crude compound near its boiling point.

-

Low Solubilizing Power at Low Temperature: The solvent should not readily dissolve the compound at or below room temperature to ensure high recovery.

-

Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (removed by hot filtration) or remain soluble in the cold solvent (remain in the mother liquor).

-

Non-reactive: The solvent must not react with the compound.

-

Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the crystals during drying.

For this compound, the presence of the -OH group suggests that polar protic solvents like ethanol or isopropanol are excellent starting candidates. If a single solvent is not ideal, a mixed-solvent system is employed. This typically involves a "good" solvent in which the compound is highly soluble and a miscible "bad" solvent (or "antisolvent") in which the compound is poorly soluble.[2]

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol is recommended as the primary approach due to the predicted solubility of the target compound.

Methodology:

-

Preparation: Place approximately 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

-

Dissolution: Add ethanol in small portions (e.g., 2-3 mL at a time) to the flask. Heat the mixture gently on a hot plate with stirring. Continue adding ethanol portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required to achieve saturation and maximize yield.[3]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.

-

Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice-water bath for 15-20 minutes to maximize crystal formation.[3]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

-

Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50°C).

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is too soluble in ethanol even at low temperatures, leading to poor recovery. Water acts as the "bad" or antisolvent.

Methodology:

-

Dissolution: Dissolve the crude solid (approx. 1.0 g) in the minimum amount of boiling ethanol as described in Protocol 1.

-

Inducing Saturation: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy (the "cloud point").[2] This indicates that the solution is saturated.

-

Re-solubilization: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

-

Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from Protocol 1, using an ice-cold ethanol/water mixture (with the same approximate composition) for the washing step.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not started. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed crystal" of the pure compound. |

| "Oiling Out" (Liquid phase separates instead of crystals) | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly from a highly concentrated state. | - Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool again very slowly.- Switch to a lower-boiling point solvent or solvent system. |

| Low Recovery of Product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Ensure adequate cooling in an ice bath.- Ensure filtration apparatus is pre-heated. |

| Product Purity is Still Low (e.g., broad melting point) | - Cooling was too rapid, trapping impurities.- The chosen solvent is not effective at separating the specific impurities present. | - Repeat the recrystallization, ensuring a very slow cooling rate.- Experiment with a different solvent system. |

Validation of Purity

The efficacy of the recrystallization must be confirmed. The primary method is Melting Point Analysis .

-

Procedure: Determine the melting point range of the crude starting material and the final dried crystals.

-

Interpretation: A successful purification will result in a higher melting point and a sharper melting point range (typically < 2°C) compared to the impure starting material.

Additional analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative confirmation of purity.[4]

References

-

HiMedia Laboratories. 3-Hydroxy-4-methoxybenzaldehyde. Available at: [Link]

-

ResearchGate (2014). 3,4-Dimethoxybenzaldehyde. Available at: [Link]

- European Patent Office (1983). Process for the production of 4-hydroxybenzaldehyde derivatives.

-

PubChem. 3-Methyl-4-anisaldehyde. Available at: [Link]

-

PubChem. 3-Methoxy-4-methylbenzaldehyde. Available at: [Link]

- Google Patents (1978). Process for the preparation of hydroxybenzaldehydes.

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. Available at: [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Available at: [Link].

-

National Institutes of Health (NIH). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Available at: [Link]

-

SIELC Technologies (2018). 3-Hydroxy-4-methoxy-benzaldehyde. Available at: [Link]

-

Gavilan College. recrystallization-2.doc.pdf. Available at: [Link]

-

ResearchGate (2013). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Professor Dave Explains (2020). Recrystallization. Available at: [Link]

-

Wikipedia. 4-Anisaldehyde. Available at: [Link]

Sources

Application Notes and Protocols for 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) in Medicinal Chemistry

A Note on Nomenclature: The compound "3-(Hydroxymethyl)-4-methoxybenzaldehyde" as requested is not a commonly cited or commercially available chemical entity. It is highly probable that this is a lapsus linguae for the structurally related and medicinally significant isomer, 3-Hydroxy-4-methoxybenzaldehyde , also known as isovanillin . This document will, therefore, focus on the applications of isovanillin, a versatile building block in medicinal chemistry.

Introduction: Isovanillin - A Bioactive Scaffold and Synthetic Intermediate

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and a structural isomer of the well-known flavoring agent, vanillin.[1] While sharing a similar molecular formula, the unique positioning of its hydroxyl and methoxy groups imparts distinct chemical reactivity and biological properties, making it a valuable precursor in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[2] In medicinal chemistry, isovanillin serves as a crucial starting material for the synthesis of complex molecules, including anticancer agents and heterocyclic scaffolds.[2][3] Furthermore, isovanillin itself and its derivatives have demonstrated a spectrum of biological activities, including antifungal, antidiarrheal, and as a selective inhibitor of aldehyde oxidase.[4][5]

Table 1: Physicochemical Properties of Isovanillin

| Property | Value | Reference |

| CAS Number | 621-59-0 | [6] |

| Molecular Formula | C₈H₈O₃ | [6] |

| Molecular Weight | 152.15 g/mol | [6] |

| Appearance | Translucent crystals or pale yellow crystalline powder | [3][7] |

| Melting Point | 113-116 °C | [7] |

| Boiling Point | 179 °C at 15 mmHg | [7] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform. | [3] |

Application 1: Isovanillin as a Key Precursor in the Synthesis of Combretastatin Analogues

A significant application of isovanillin in medicinal chemistry is its use as a starting reagent in the stereoselective synthesis of (Z)-combretastatin A-4, a potent anticancer agent that functions by inhibiting tubulin polymerization.[6] The synthesis often involves a Perkin or Wittig reaction to create the characteristic stilbene bridge of the combretastatin family.

Workflow for the Synthesis of a Combretastatin A-4 Analogue using Isovanillin

Sources

- 1. 3-Hydroxy-4-methoxybenzaldehyde [himedialabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0 [sigmaaldrich.com]

- 7. Isovanillin - Wikipedia [en.wikipedia.org]

The Promising Biological Potential of 3-(Hydroxymethyl)-4-methoxybenzaldehyde Derivatives: A Guide for Researchers

Introduction: A Versatile Scaffold for Drug Discovery

3-(Hydroxymethyl)-4-methoxybenzaldehyde, a hydroxymethyl derivative of vanillin, represents a promising and versatile scaffold in the landscape of medicinal chemistry. While research on its derivatives is an emerging field, the well-established and diverse biological activities of structurally similar benzaldehyde derivatives provide a strong rationale for its exploration. This guide offers a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for investigating derivatives of this compound. It is designed to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this intriguing class of compounds.

It is important to note that while direct literature on the biological activities of this compound derivatives is nascent, this guide will draw upon established findings for closely related analogues, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers, to provide a predictive framework and robust starting points for investigation. The synthetic protocols provided are designed to be readily adaptable to the 3-(hydroxymethyl) scaffold.

Synthetic Pathways: Crafting Bioactive Molecules

The chemical versatility of the this compound core allows for the synthesis of a wide array of derivatives, primarily through modifications of the aldehyde and hydroxymethyl functional groups. The most common and biologically relevant derivatives include Schiff bases, esters, and ethers.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the C=N imine group, are readily synthesized through the condensation of an aldehyde with a primary amine.[1][2] This reaction provides a straightforward method to introduce diverse functionalities, significantly impacting the biological profile of the parent molecule.

Causality Behind Experimental Choices: The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[3] Refluxing in ethanol provides the necessary thermal energy to drive the reaction towards completion while being a relatively benign and easily removable solvent.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.

-

Addition of Amine: To the stirred solution, add 1 equivalent of the desired primary amine (e.g., aniline, substituted anilines, or heterocyclic amines).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 2: Synthesis of Ester Derivatives

Esterification of the hydroxymethyl group offers another avenue to modify the physicochemical properties of the parent molecule, such as lipophilicity, which can significantly influence biological activity. A common method involves the reaction of the alcohol with an acyl chloride in the presence of a base.[4]

Causality Behind Experimental Choices: The base, typically a non-nucleophilic amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[4] This prevents the acid from catalyzing unwanted side reactions and drives the equilibrium towards product formation. The reaction is often performed at a low temperature to control its exothermicity.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Slowly add 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride or acetyl chloride) dropwise to the cooled, stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of ester derivatives.

Protocol 3: Synthesis of Ether Derivatives

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide.[5][6] This reaction proceeds via an SN2 mechanism and is effective for creating a variety of ether linkages.

Causality Behind Experimental Choices: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a more nucleophilic alkoxide.[5] Anhydrous conditions are essential as NaH reacts violently with water. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the SN2 reaction.

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous THF.

-

Addition of Alcohol: Cool the suspension in an ice bath and slowly add a solution of 1 equivalent of this compound in anhydrous THF. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Addition of Alkyl Halide: Cool the resulting alkoxide solution back to 0°C and add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide or methyl iodide) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.

Caption: Potential mechanisms of anticancer activity.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [7]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Representative Anticancer Activity of Benzaldehyde Derivatives

| Derivative Type | Parent Aldehyde | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | 2-hydroxybenzaldehyde | DU145 (Prostate) | 55.41 | [7] |

| Schiff Base | 4-nitrobenzaldehyde | TSCCF (Oral) | 446.68 µg/mL | [8] |

Note: The data presented is for structurally similar benzaldehyde derivatives and serves as a predictive guide.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzaldehyde derivatives have shown promising activity against a broad spectrum of bacteria and fungi. [9][10][11]

Mechanism of Action

The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to:

-

Disrupt Cell Membrane Integrity: The lipophilic nature of many derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components. [11]* Inhibit Essential Enzymes: These compounds can inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Interfere with Biofilm Formation: Some derivatives can prevent the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics. [11]

Protocol 5: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans).

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Table 2: Representative Antimicrobial Activity of Benzaldehyde Derivatives

| Derivative Type | Parent Aldehyde | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Aroyl Hydrazone | 4-hydroxy-3-methoxybenzaldehyde | S. aureus | - | [10] |

| Aroyl Hydrazone | 4-hydroxy-3-methoxybenzaldehyde | E. coli | - | [10] |

| Oxime Ester | 3-ethoxy-4-hydroxybenzaldehyde | Various Pathogens | MIC: 31.25-125 | [9] |

Note: The data presented is for structurally similar benzaldehyde derivatives and serves as a predictive guide. MIC stands for Minimum Inhibitory Concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Response